Methyl 3-(piperidin-1-ylmethyl)benzoate
Overview
Description
Methyl 3-(piperidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2. It is a benzoate ester derivative where the benzoate group is substituted with a piperidin-1-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(piperidin-1-ylmethyl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with methyl 3-formylbenzoate. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-1-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(piperidin-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The piperidin-1-ylmethyl group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-1-ylmethyl)benzoate
- Methyl 2-(piperidin-1-ylmethyl)benzoate
- Ethyl 3-(piperidin-1-ylmethyl)benzoate
Uniqueness
Methyl 3-(piperidin-1-ylmethyl)benzoate is unique due to its specific substitution pattern on the benzoate ring. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-(piperidin-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMIJDQGNNOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428136 | |
Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-90-7 | |
Record name | methyl 3-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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